![molecular formula C15H12N2 B1279982 2-Amino-3-phenylquinoline CAS No. 36926-84-8](/img/structure/B1279982.png)
2-Amino-3-phenylquinoline
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-Amino-3-phenylquinoline is 220.27 g/mol . The SMILES string representation of its structure is Nc1nc2ccccc2cc1-c3ccccc3 .Physical And Chemical Properties Analysis
2-Amino-3-phenylquinoline is a solid substance . Its molecular weight is 220.27 g/mol , and its empirical formula is C15H12N2 .Scientific Research Applications
Chemical Research
2-Amino-3-phenylquinoline is a unique chemical compound with the empirical formula C15H12N2 . It is used in various chemical research due to its unique structure and properties . It is a solid form compound with a molecular weight of 220.27 .
Industrial Applications
2-Amino-3-phenylquinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential scaffold for leads in drug discovery .
Drug Discovery
Quinoline, the core structure of 2-Amino-3-phenylquinoline, plays a major role in the field of medicinal chemistry . It is used as a lead structure in the synthesis of many drugs .
Anti-Malarial Drugs
Compounds that contain a quinoline core template, like 2-Amino-3-phenylquinoline, show a wide range of therapeutic properties including anti-malarial . They are used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
Antitumor Drugs
Quinoline-based compounds, including 2-Amino-3-phenylquinoline, have been found to exhibit antitumor properties . They are used in the development of potential cancer therapies .
Antimicrobial Drugs
2-Amino-3-phenylquinoline, due to its quinoline core, also exhibits antimicrobial properties . It is used in the synthesis of drugs aimed at combating various microbial infections .
Safety and Hazards
2-Amino-3-phenylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include wearing protective clothing and eye protection, and not eating, drinking, or smoking when using this product .
Mechanism of Action
- VGSCs are expressed throughout the neuronal membrane, including dendrites, soma, axons, and nerve terminals. Their highest density occurs at the axon initial segment (AIS), where action potentials originate .
- By binding to VGSCs, 2-Amino-3-phenylquinoline modifies their function, ultimately balancing neuronal excitation and inhibition. This redresses the hyperexcitability seen in recurrent seizure activity .
Target of Action
Mode of Action
properties
IUPAC Name |
3-phenylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDZAQRRFHMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485223 | |
Record name | 2-Amino-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylquinoline | |
CAS RN |
36926-84-8 | |
Record name | 2-Amino-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36926-84-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-amino-3-phenylquinoline synthesized according to the provided research?
A1: The research highlights a novel synthetic route for 2-amino-3-phenylquinoline. [, ] This involves reacting quinazoline or quinazoline 3-oxide with phenylacetonitrile without using a base catalyst. [, ] This reaction leads to the transformation of the starting material into the desired 2-amino-3-phenylquinoline. [, ] Interestingly, this transformation of quinazoline and its 3-oxide into quinoline derivatives was a key finding in these studies.
Q2: Are there any other quinoline derivatives produced alongside 2-amino-3-phenylquinoline in these reactions?
A2: Yes, the reactions described are not solely dedicated to producing 2-amino-3-phenylquinoline. Depending on the specific reaction conditions and the starting materials (quinazoline or quinazoline 3-oxide), other quinoline derivatives are also formed. [, ] For instance, when using ethyl cyanoacetate as a reactant with quinazoline 3-oxide, ethyl 2-amino-3-quinolinecarboxylate is formed alongside ethyl α-cyano-ο-[N-(2-cyano-2-ethoxycarbonylvinyl) amino] cinnamate. [] The diversity of products highlights the complex reactivity of quinazoline and its 3-oxide with active methylene compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.